molecular formula C11H10F3NO2 B1604986 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 785-74-0

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B1604986
CAS No.: 785-74-0
M. Wt: 245.2 g/mol
InChI Key: YOTPJLYOOXQHKX-UHFFFAOYSA-N
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Description

3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical compound characterized by its trifluoromethyl group and a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 3-(trifluoromethyl)aniline with succinic anhydride followed by cyclization. The reaction conditions include the use of a strong base such as sodium hydroxide and heating under reflux.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The process involves the same basic steps but is optimized for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or alcohols.

  • Substitution: Cyanides or other substituted derivatives.

Scientific Research Applications

3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents.

  • Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Oxo-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • 3-oxo-N-(2-(trifluoromethyl)phenyl)butanamide: Similar structure but different position of the trifluoromethyl group.

  • 3-oxo-N-(3-(trifluoromethyl)phenyl)propanamide: Similar but with a shorter carbon chain.

Properties

IUPAC Name

3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPJLYOOXQHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353524
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785-74-0
Record name 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Trifluoromethyl aniline (32.22 g) in benzene was dissolved in benzene and diketene added slowly with mixing. The reaction mixture was allowed to stand at 25° C. The resulting solid product was recrystallized from ethanol to yield 3'-trifluoromethyl acetoacetanilide.
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Synthesis routes and methods II

Procedure details

A two-liter reaction flask fitted with a magnetic stirrer, heating mantle, dropping funnel, thermometer, water-cooled condenser and Dean Stark trap was charged with 156.2 g (1.2 moles) of ethyl acetoacetate and 400 ml of xylene. The dropping funnel contained 161 g (1.0 mole) of 3-aminobenzotrifluoride and 320 ml xylene. The solution in the reaction pot was heated to 135° and the contents of the dropping funnel were added dropwise over a period of three hours. The low-boiling liquid which accumulated in the Dean Stark trap was periodically drained in order to maintain a reaction temperature of about 135°. After four hours, the reaction was judged to be completed and the reaction solution was cooled. There was added 650 ml of hexane. Cooling in an ice bath yielded a white crystalline precipitate. The product was collected on a vacuum filter and dried in an oven. There was obtained 136.6 g (55.7%) of 3'-trifluoromethylacetoacetanilide, m.p. 109°-10°. N.M.R. (CDCl3) ∂ 2.2 (CH3, keto), 3.5 (CH2), 7.2-7.9 (aromatic), 1.8 (CH3, enol).
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320 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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